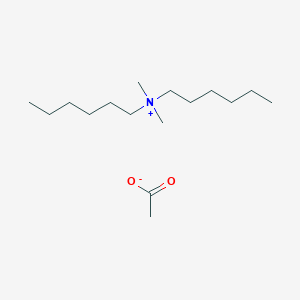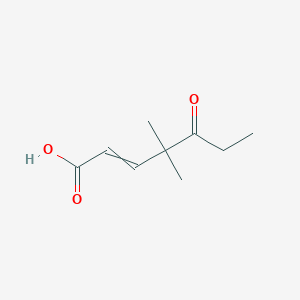
Trioxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trioxirane can be synthesized through several methods, one of which involves the reaction of ozone with ethylene. This reaction typically occurs at low temperatures to stabilize the this compound molecule. Another method includes the photolysis of ozone in the presence of a sensitizer, which facilitates the formation of this compound.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its high reactivity and instability, laboratory-scale synthesis is commonly performed for research purposes. The controlled reaction of ozone with suitable organic substrates under low-temperature conditions is the primary method used.
Analyse Chemischer Reaktionen
Types of Reactions: Trioxirane undergoes various types of chemical reactions, including:
Oxidation: this compound is a potent oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alkenes and alkynes, with reactions typically occurring at low temperatures.
Reduction Reactions: Specific reducing agents and controlled conditions are required.
Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: The major products are often epoxides and other oxygenated compounds.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Trioxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the oxidation of alkenes and alkynes.
Biology: Studied for its potential antimicrobial properties.
Industry: Explored for its potential use in environmental applications, such as water purification and pollutant degradation.
Wirkmechanismus
The mechanism by which trioxirane exerts its effects involves its high reactivity and ability to form reactive oxygen species. In biological systems, this compound can induce oxidative stress, leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer applications, where it targets cancer cells and induces cell death through oxidative pathways .
Vergleich Mit ähnlichen Verbindungen
Ozone (O₃): Like trioxirane, ozone is a three-oxygen molecule but exists in a different structural form.
Epoxides: These are three-membered ring structures containing an oxygen atom, similar to this compound but with different reactivity and applications.
Uniqueness of this compound: this compound’s unique three-membered ring structure and high reactivity distinguish it from other oxygen-containing compounds.
Eigenschaften
CAS-Nummer |
153851-84-4 |
|---|---|
Molekularformel |
O3 |
Molekulargewicht |
47.998 g/mol |
IUPAC-Name |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
InChI-Schlüssel |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
Kanonische SMILES |
O1OO1 |
melting_point |
-251 °C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



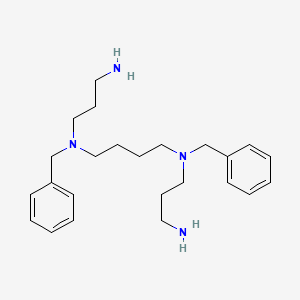
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
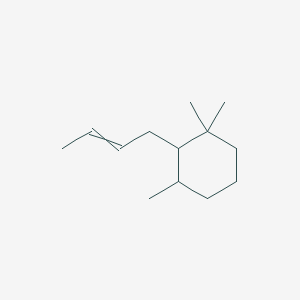
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
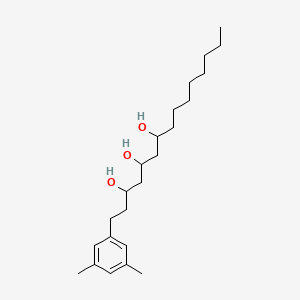
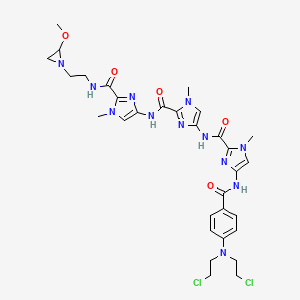
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
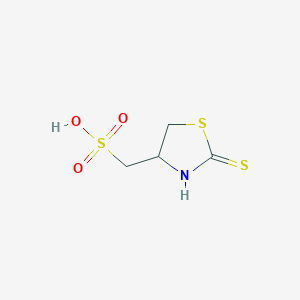
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
